molecular formula C21H26Cl2N4OS B2944182 N-(6-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1215624-45-5

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(3-(dimethylamino)propyl)benzamide hydrochloride

Cat. No. B2944182
CAS RN: 1215624-45-5
M. Wt: 453.43
InChI Key: GQXMWXRZFLWJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26Cl2N4OS and its molecular weight is 453.43. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including those similar in structure to N-(6-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(3-(dimethylamino)propyl)benzamide hydrochloride, have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. Experimental results demonstrate that such compounds can provide significant protection against steel corrosion by adsorbing onto surfaces via both physical and chemical means. The corrosion inhibition efficiency of these derivatives was measured using various methods, indicating their potential in corrosion protection applications (Hu et al., 2016).

Synthesis and Activity as Nonsteroidal Anti-inflammatory Drugs

Research on thiazole and thiazoline derivatives, related to the core structure of this compound, has explored their synthesis and activity as nonsteroidal anti-inflammatory drugs (NSAIDs). These studies have led to the identification of compounds with anti-inflammatory properties, highlighting the potential of thiazole-based molecules in the development of new therapeutic agents (Lynch et al., 2006).

Herbicide Development

Investigations into benzamide derivatives have also extended to their use as herbicides, demonstrating the diverse agricultural applications of these compounds. Specific benzamides have shown herbicidal activity against annual and perennial grasses, offering potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).

Generation of Structurally Diverse Libraries

The versatility of this compound and related compounds is further underscored by their use in generating structurally diverse libraries. These libraries are essential for drug discovery, allowing for the exploration of a wide range of biological activities and the development of new pharmaceuticals (Roman, 2013).

Antimicrobial Activities

Thiazole derivatives, similar in structure to this compound, have been synthesized and evaluated for their antimicrobial activities. These studies have identified compounds with promising antimicrobial properties against a range of bacterial and fungal pathogens, highlighting the potential of thiazole-based compounds in addressing the challenge of infectious diseases (Narayana et al., 2004).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4OS.ClH/c1-24(2)12-5-13-26(20(27)15-6-9-17(10-7-15)25(3)4)21-23-18-11-8-16(22)14-19(18)28-21;/h6-11,14H,5,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXMWXRZFLWJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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